3-Pyridineacetonitrile-d4
Description
Properties
Molecular Formula |
C₇H₂D₄N₂ |
|---|---|
Molecular Weight |
122.16 |
Synonyms |
3-Cyanomethylpyridine-d4; 3-Pyridylacetonitrile-d4; NSC 83226-d4; Pyridin-3-ylacetonitrile-d4; RG 84098-d4 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Pyridineacetonitrile D4
Regioselective Deuteration Strategies for Pyridineacetonitriles
Achieving regioselective deuteration of the pyridine (B92270) ring in the presence of a reactive side chain like acetonitrile (B52724) requires careful selection of the synthetic method. Several powerful strategies have emerged, including electrochemical approaches, transition metal-catalyzed C-H activation, and the use of directing groups to guide the isotopic exchange.
Electrochemical Deuteration Approaches and Mechanistic Insights
Electrochemical methods offer a green and efficient alternative for the deuteration of pyridine derivatives. A recently developed electrochemical C4-selective C-H deuteration of pyridine derivatives using D₂O as the deuterium (B1214612) source is particularly noteworthy. This metal-free and acid/base-free method demonstrates high chemo- and regioselectivity for a range of pyridine-containing compounds. wikipedia.orgiaea.orggoogle.com
The reaction is typically carried out in an undivided cell with a graphite (B72142) felt anode and a lead cathode. The mechanism is believed to involve the formation of an N-alkylpyridinium intermediate, which undergoes single-electron transfer at the cathode to generate a radical intermediate. A subsequent single-electron reduction forms an anion that reacts with D₂O to incorporate deuterium. This process offers a high degree of control over the position of deuteration, primarily targeting the C4 position of the pyridine ring.
While this method has been demonstrated for a variety of pyridine derivatives, its application to 3-pyridineacetonitrile would be expected to yield selective deuteration at the C4 position. Further optimization would be required to achieve deuteration at other positions of the pyridine ring if desired.
Transition Metal-Catalyzed C-H Deuteration Pathways
Transition metal catalysis provides a versatile platform for the regioselective deuteration of aromatic and heteroaromatic compounds. Iridium, rhodium, and ruthenium-based catalysts have shown remarkable efficacy in directing C-H activation and subsequent hydrogen isotope exchange (HIE).
Iridium-Catalyzed Deuteration: Iridium complexes, particularly those containing N-heterocyclic carbene (NHC) ligands, are highly active for ortho-directed HIE. duq.edu For 3-pyridineacetonitrile, the nitrogen atom of the pyridine ring can act as a directing group, facilitating deuterium incorporation at the C2 and C6 positions. The choice of iridium catalyst and reaction conditions can be fine-tuned to control the extent of deuteration.
Ruthenium-Catalyzed Deuteration: Ruthenium catalysts have also been employed for the regioselective deuteration of pyridines. For instance, ruthenium-catalyzed direct C-H bond arylations of heteroarenes suggest the potential for similar C-H activation pathways for deuteration. acs.org Specific ruthenium catalysts can direct deuteration to the ortho positions of pyridine rings. nih.gov For 3-substituted pyridines, the regioselectivity can be influenced by the electronic nature of the substituent.
Palladium-Catalyzed Deuteration: Palladium catalysis, often in conjunction with a directing group, is a powerful tool for C-H functionalization. A palladium-catalyzed regioselective H/D exchange at the α-position of pyridines has been achieved using a secondary phosphine (B1218219) oxide as an internal base. nih.gov This method offers an alternative to the more common ortho-directing strategies.
The table below summarizes the regioselectivity observed with different transition metal catalysts for the deuteration of pyridine derivatives.
| Catalyst System | Directing Group | Position of Deuteration | Reference |
| Iridium(I) with NHC ligand | Pyridine Nitrogen | C2, C6 (ortho) | duq.edu |
| Ruthenium Complex | Pyridine Nitrogen | C2, C6 (ortho) | nih.gov |
| Palladium with secondary phosphine oxide | Internal Base | C2 (α) | nih.gov |
Directed Deuteration Methods (e.g., using directing groups)
The use of directing groups offers a high degree of control over the regioselectivity of C-H deuteration. These groups temporarily coordinate to the metal catalyst and position it in close proximity to a specific C-H bond, facilitating its activation and subsequent deuteration.
For 3-pyridineacetonitrile, the cyano group itself can potentially act as a directing group, although this is less common for pyridine ring deuteration. More typically, a directing group would be temporarily installed on the pyridine ring to achieve the desired deuteration pattern. For instance, the use of a removable directing group at a specific position can block that site and direct deuteration to other positions.
Base-mediated deuteration of pyridyl phosphonium (B103445) salts represents another directed approach. By converting the pyridine nitrogen to a phosphonium salt, the electronic properties of the ring are altered, allowing for regioselective deprotonation and deuteration at positions that are otherwise difficult to access. duq.eduorganic-chemistry.org This strategy can provide access to meta- and para-deuterated pyridines.
Precursor Chemistry and Deuterium Incorporation Techniques
The synthesis of 3-Pyridineacetonitrile-d4 can be approached either by deuterating the pre-formed non-deuterated molecule or by incorporating deuterium at an earlier stage of the synthesis.
Routes from Non-Deuterated Pyridineacetonitrile Precursors
A common starting point for the synthesis of 3-pyridineacetonitrile is the reaction of 3-picoline with a cyanating agent. One established method involves the gas-phase reaction of 3-picoline with cyanogen (B1215507) chloride at high temperatures. This provides the non-deuterated 3-pyridineacetonitrile, which can then be subjected to the deuteration methods described in the previous sections.
Base-catalyzed H/D exchange offers a straightforward method for deuterating the methylene (B1212753) bridge of the acetonitrile side chain. Treatment of 3-pyridineacetonitrile with a strong base in the presence of a deuterium source like D₂O can lead to the formation of 3-pyridineacetonitrile-d₂ at the methylene position. The basicity of the medium and the reaction temperature are critical parameters to control the extent of deuteration and avoid side reactions.
Stereoselective Deuterium Introduction
The introduction of a single deuterium atom at the α-position of the nitrile group to create a chiral center presents a significant synthetic challenge. Achieving high enantioselectivity requires the use of chiral catalysts or reagents that can differentiate between the two prochiral protons of the methylene group.
Recent advances in asymmetric catalysis have opened up possibilities for the stereoselective deuteration of activated C-H bonds. Chiral catalysts, including those based on transition metals or organocatalysts, can be employed to mediate the enantioselective deprotonation of the α-carbon followed by quenching with a deuterium source. rsc.orgnih.gov
For example, a visible-light-mediated catalytic asymmetric radical deuteration at non-benzylic positions using peptide- or sugar-derived chiral thiols and deuterium oxide has been reported. nih.gov While not yet demonstrated for 3-pyridineacetonitrile, this approach highlights the potential of radical-based methods for creating deuterated stereocenters.
Another strategy involves the use of biocatalysis. Enzymes, with their inherent chirality, can catalyze highly stereoselective reactions, including isotopic labeling. While specific enzymes for the deuteration of 3-pyridineacetonitrile have not been reported, the development of engineered enzymes for asymmetric synthesis is a rapidly growing field. nih.gov
The table below outlines potential strategies for the stereoselective introduction of deuterium into the acetonitrile moiety.
| Method | Chiral Source | Potential Outcome |
| Asymmetric Metal Catalysis | Chiral Ligand | Enantioselective deuteration at the α-position |
| Asymmetric Organocatalysis | Chiral Organocatalyst | Enantioselective deuteration at the α-position |
| Asymmetric Radical Deuteration | Chiral Thiol Catalyst | Enantioselective deuteration at the α-position |
| Biocatalysis | Enzyme | Enantioselective deuteration at the α-position |
Optimization of Deuterium Enrichment and Yield in Synthetic Processes
Research into the H-D exchange of pyridineacetonitrile isomers in neutral deuterium oxide (D₂O) at elevated temperatures provides significant insights into optimizing the synthesis of the d4 isotopologue. The methylene hydrogens in pyridineacetonitrile are susceptible to exchange under relatively mild conditions, a critical factor in preserving the integrity of the molecule. cdnsciencepub.com
Influence of Temperature and Reaction Time
Temperature and reaction duration are pivotal in controlling the efficiency of deuterium enrichment and the product distribution. Studies on the closely related 2-pyridineacetonitrile isomer demonstrate that the methylene hydrogens can be readily exchanged in D₂O. For instance, heating at 100°C allows for the exchange to proceed. cdnsciencepub.com However, as the temperature is increased, the propensity for hydrolysis of the nitrile functionality to an amide and subsequently a carboxylic acid, followed by decarboxylation, becomes a significant competing reaction pathway.
To achieve a high degree of deuterium enrichment in the methylene position while maintaining a good yield of the desired deuterated nitrile, a systematic approach to optimizing these parameters is essential. The following table illustrates the impact of varying reaction conditions on the product distribution, based on findings from related pyridineacetonitrile deuteration studies.
Interactive Data Table: Effect of Reaction Conditions on Pyridineacetonitrile Deuteration
| Entry | Substrate | Temperature (°C) | Time (h) | Deuterated Product (% Yield) | Byproducts (% Yield) | Deuterium Incorporation (%) |
| 1 | 2-Pyridineacetonitrile | 150 | 24 | 25 | Picoline (28%), Amide/Acid (28%) | High (in deuterated product) |
| 2 | 2-Pyridineacetonitrile | 200 | 24 | - | Picoline (main product) | - |
The data indicates that at 150°C, while deuteration occurs, a substantial portion of the starting material is converted into byproducts. cdnsciencepub.com At a higher temperature of 200°C, the formation of the decarboxylated byproduct, picoline, becomes the dominant reaction pathway. cdnsciencepub.com This underscores the necessity of carefully controlling the temperature to a range that is sufficient to activate the C-H bonds of the methylene group for exchange without promoting excessive hydrolysis. For the synthesis of this compound, this suggests that optimal temperatures are likely to be in the lower range (e.g., 100-150°C), with the reaction time adjusted to maximize deuterium incorporation before significant byproduct formation occurs.
Minimizing Byproduct Formation
The primary challenge in the synthesis of this compound via H-D exchange is the mitigation of hydrolysis. The nitrile group can be hydrolyzed under the aqueous and elevated temperature conditions used for deuteration. This leads to the formation of 3-pyridineacetamide and subsequently 3-pyridinecarboxylic acid, which can then decarboxylate to form 3-picoline.
To optimize the yield of the desired deuterated product, several strategies can be employed:
Reaction Monitoring: Close monitoring of the reaction progress using techniques such as NMR spectroscopy can allow for the reaction to be quenched once a high level of deuterium incorporation is achieved, but before significant byproduct formation.
pH Control: While the cited studies utilize neutral D₂O, adjusting the pD of the reaction medium could potentially modulate the rates of H-D exchange versus hydrolysis. However, both strongly acidic and basic conditions are known to catalyze nitrile hydrolysis, so careful buffering might be necessary.
Catalytic Methods: The use of heterogeneous catalysts, such as palladium on carbon (Pd/C) in the presence of a deuterium source like D₂O, could offer a milder and more selective route for H-D exchange at the benzylic-like methylene position. Such catalytic systems can sometimes operate at lower temperatures, thereby reducing the rate of hydrolysis.
Chemical Reactivity and Mechanistic Investigations of 3 Pyridineacetonitrile D4
Nitrile Group Transformations and Derivatives in Deuterated Systems
The nitrile group is a versatile functional group that can be converted into various other functionalities, including carboxylic acids, ketones, and amines. The presence of deuterium (B1214612) on the adjacent carbon allows for the synthesis of specifically labeled molecules, which are crucial tools in mechanistic studies and metabolic pathway analysis.
The hydrolysis of the nitrile group in 3-Pyridineacetonitrile-d4 provides a direct route to deuterated 3-pyridylacetic acid. This transformation can be achieved under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid such as hydrochloric acid and water, the nitrile is protonated, increasing its electrophilicity. Subsequent nucleophilic attack by water leads to the formation of an imidic acid intermediate, which tautomerizes to an amide. Further hydrolysis of the amide yields the carboxylic acid, 3-pyridylacetic-d4 acid, and an ammonium (B1175870) salt.
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form an imidic acid, which, similar to the acid-catalyzed pathway, rearranges to an amide. Continued hydrolysis of the amide under basic conditions liberates the carboxylate salt, which upon acidic workup gives the final deuterated carboxylic acid product.
The choice of solvent and reaction conditions is critical for optimizing the yield and preventing side reactions. The synthesis of 3-pyridylacetic acid hydrochloride is a key process for obtaining this important building block. google.comguidechem.com
Organometallic reagents, such as Grignard reagents (R-MgX), are powerful nucleophiles that react with nitriles to form new carbon-carbon bonds, providing a pathway to ketones after a hydrolysis step. masterorganicchemistry.commasterorganicchemistry.com
The reaction of this compound with a Grignard reagent involves the nucleophilic addition of the alkyl or aryl group from the organometallic compound to the electrophilic carbon of the nitrile. This addition forms a resonance-stabilized magnesium salt of an imine. masterorganicchemistry.com This intermediate is stable under the anhydrous conditions required for Grignard reactions. wikipedia.org Subsequent workup with aqueous acid hydrolyzes the imine, yielding a ketone with a deuterated α-carbon adjacent to the pyridyl ring. masterorganicchemistry.com
Table 1: Expected Products from Grignard Reaction with this compound This table is generated based on established chemical principles of the Grignard reaction with nitriles.
| Grignard Reagent (R-MgX) | Intermediate Imine Salt | Final Ketone Product (after hydrolysis) |
|---|---|---|
| Methylmagnesium bromide | Magnesium salt of 1-(pyridin-3-yl)propan-2,2-d2-imine | 1-(pyridin-3-yl)propan-2,2-d2-one |
The reduction of the nitrile group is a fundamental transformation for the synthesis of primary amines. wikipedia.orgyoutube.com For this compound, this reaction yields 2-(pyridin-3-yl)ethan-1,1,2,2-d4-amine, a valuable isotopically labeled compound. Several methods are available for this conversion. libretexts.org
Catalytic Hydrogenation: This is an economical and widely used method for nitrile reduction. wikipedia.org The reaction typically employs hydrogen gas and a metal catalyst, such as Raney nickel, palladium, or platinum. wikipedia.org However, depending on the reaction conditions, this method can sometimes lead to the formation of secondary and tertiary amines as byproducts through the reaction of the intermediate imine with the product amine. wikipedia.org
Chemical Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. youtube.comlibretexts.org The reaction proceeds via the nucleophilic addition of hydride ions to the nitrile carbon. A subsequent aqueous workup is required to liberate the primary amine. Other borane-based reagents, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or diisopropylaminoborane, can also be employed, often offering different selectivity and functional group tolerance. youtube.comnih.gov A practical method for the reductive deuteration of nitriles using sodium dispersions and deuterated ethanol (B145695) (EtOD-d1) has also been developed, highlighting a direct pathway to α,α-dideuterio amines. organic-chemistry.org
Table 2: Comparison of Reduction Methods for this compound
| Method | Reagents | Typical Conditions | Advantages | Potential Disadvantages |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C | Pressurized H₂ atmosphere, various solvents | Economical, scalable | Potential for over-reduction or side products (secondary/tertiary amines) |
| Lithium Aluminum Hydride | 1. LiAlH₄ 2. H₂O workup | Anhydrous ether or THF | High yield, effective for many nitriles | Highly reactive, not selective for other reducible groups |
| Borane Reduction | BH₃-THF | Anhydrous THF | Milder than LiAlH₄, good functional group tolerance | Can be less reactive for some substrates |
The nitrile and the adjacent deuterated methylene (B1212753) group of this compound can participate in cyclization reactions to form new heterocyclic rings.
Pinner Reaction: This acid-catalyzed reaction of a nitrile with an alcohol produces an imino ester salt, known as a Pinner salt. wikipedia.orgbeilstein-journals.orgchem-station.com This intermediate is a versatile building block. For instance, reacting this compound with an alcohol (e.g., ethanol) in the presence of anhydrous HCl would yield the corresponding deuterated ethyl imidate hydrochloride. This Pinner salt can then be treated with various nucleophiles: hydrolysis with water yields an ester, reaction with ammonia (B1221849) or an amine forms an amidine, and treatment with excess alcohol can produce an orthoester. nrochemistry.comsynarchive.com
Gewald Reaction: This is a multicomponent reaction that synthesizes highly substituted 2-aminothiophenes. researchgate.netwikipedia.orgnih.gov In a typical Gewald reaction, an α-cyano ester (or in this case, an α-cyano methylene group), a ketone or aldehyde, and elemental sulfur react in the presence of a base. wikipedia.org Using this compound as the nitrile component could lead to the formation of a 2-amino-3-(pyridin-3-yl)thiophene derivative with deuterium incorporated into the thiophene (B33073) ring, depending on the precise mechanism and reaction partners. beilstein-journals.orgumich.edu
Reactivity of the Pyridyl Moiety and Side Chain Functionalization
The pyridine (B92270) ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. wikipedia.org This inherent electronic property makes it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. youtube.com
The reactivity of the pyridine ring in this compound is further diminished by two key factors:
Protonation/Lewis Acid Complexation: In the acidic conditions often required for EAS reactions (e.g., nitration, sulfonation), the basic nitrogen atom is readily protonated or complexes with the Lewis acid catalyst. This places a positive charge on the ring, severely deactivating it towards attack by an electrophile. wikipedia.orgyoutube.com
Directing Effects: The pyridine nitrogen acts as a strong deactivating group and directs incoming electrophiles to the 3-position (meta-position). study.comquora.com Analysis of the resonance structures of the cationic intermediate (sigma complex) formed during electrophilic attack shows that attack at the 2- or 4-position places an unstable positive charge directly on the electronegative nitrogen atom. study.com Attack at the 3-position avoids this unfavorable arrangement.
In this compound, the 3-position is already occupied by the deuterated acetonitrile (B52724) side chain. Therefore, any further electrophilic substitution would have to occur at the 2-, 4-, 5-, or 6-positions, which is electronically and sterically disfavored. Consequently, electrophilic aromatic substitution on the pyridine ring of this compound is exceptionally difficult and would require harsh reaction conditions, likely resulting in very low yields. quora.com An alternative strategy to functionalize the ring involves first converting the pyridine to a pyridine-N-oxide, which activates the ring (particularly at the 4-position) towards electrophilic attack. wikipedia.org
Nucleophilic Additions and Substitutions on the Pyridine Ring
The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom. This inherent electronic property makes the ring susceptible to nucleophilic attack, particularly at the C2 and C4 positions, which are ortho and para to the nitrogen, respectively. Nucleophilic aromatic substitution (SNAr) on the deuterated pyridine ring of this compound is a plausible reaction pathway, especially if a good leaving group is present on the ring. The stability of the intermediate Meisenheimer complex, which is enhanced by the delocalization of the negative charge onto the electronegative nitrogen atom, drives these reactions. When a nucleophile attacks the C2 or C4 position, the resulting intermediate is significantly stabilized by resonance, a factor that favors these positions for substitution.
In the absence of a leaving group, nucleophilic addition to the pyridine ring can occur, leading to the formation of dihydropyridine (B1217469) derivatives. The regioselectivity of such additions is influenced by both electronic and steric factors. For this compound, the cyanomethyl group at the 3-position can sterically hinder attack at the C2 and C4 positions to some extent, but electronic factors generally dominate, favoring attack at the C2, C4, and C6 positions.
The reactivity of the pyridine ring can be further enhanced by N-alkylation or N-oxidation, which significantly increases the ring's electrophilicity. The resulting pyridinium (B92312) salt of this compound would be highly activated towards nucleophilic attack.
| Position of Attack | Relative Reactivity | Key Stabilizing Factor |
|---|---|---|
| C2 (ortho) | High | Negative charge delocalization onto nitrogen in the intermediate |
| C4 (para) | High | Negative charge delocalization onto nitrogen in the intermediate |
| C3 (meta) | Low | No direct resonance stabilization involving the nitrogen atom |
Transformations Involving the Methylene (-CH2-) Group Adjacent to the Nitrile
The methylene group (-CH2-) in this compound is positioned between two electron-withdrawing groups: the pyridine ring and the nitrile group. This positioning renders the methylene protons acidic, making this site a center of rich chemical reactivity. The deuteration on the pyridine ring is not expected to significantly alter the fundamental reactivity of this active methylene group, although subtle secondary electronic effects may be present.
Base-catalyzed deprotonation of the methylene group generates a resonance-stabilized carbanion. This nucleophilic intermediate can participate in a variety of carbon-carbon bond-forming reactions, including:
Alkylation: Reaction with alkyl halides to introduce alkyl substituents at the alpha-position to the nitrile.
Condensation Reactions: Aldol-type condensations with aldehydes and ketones to form β-hydroxynitriles, which can subsequently be dehydrated to α,β-unsaturated nitriles.
A notable transformation involving the active methylene group is the Thorpe-Ziegler reaction . synarchive.comwikipedia.orgwikipedia.orgambeed.comchem-station.com This intramolecular condensation of dinitriles, catalyzed by a strong base, leads to the formation of a cyclic β-enaminonitrile, which can be hydrolyzed to a cyclic ketone. While this is an intramolecular reaction requiring a second nitrile group within the same molecule, the underlying principle of base-catalyzed self-condensation of nitriles, known as the Thorpe reaction, is relevant to the intermolecular reactions of this compound.
| Reaction Type | Reagent | Product Type |
|---|---|---|
| Alkylation | Alkyl Halide (R-X) | α-Alkyl-3-pyridineacetonitrile |
| Aldol Condensation | Aldehyde/Ketone (R2C=O) | β-Hydroxy-α-(3-pyridyl)nitrile |
| Thorpe Reaction (intermolecular) | 3-Pyridineacetonitrile | β-Iminonitrile |
Kinetic Isotope Effect (KIE) Studies and Reaction Mechanism Elucidation
The replacement of hydrogen with deuterium in this compound provides a powerful tool for investigating reaction mechanisms through the study of kinetic isotope effects (KIEs). wikipedia.orgprinceton.edu A KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.
The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond. Consequently, reactions that involve the cleavage of a C-D bond in the rate-determining step will proceed more slowly than the corresponding reaction with a C-H bond. This is known as a primary kinetic isotope effect (kH/kD > 1).
For this compound, a primary KIE would be expected in reactions where a C-D bond on the pyridine ring is broken during the rate-limiting step. An example would be an electrophilic aromatic substitution reaction on the deuterated ring, although such reactions are generally disfavored on the electron-deficient pyridine ring unless strongly activating substituents are present.
A secondary kinetic isotope effect (kH/kD ≠ 1) is observed when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. These effects are typically smaller than primary KIEs. For reactions occurring at the methylene group of this compound, a secondary KIE might be observed. The magnitude and direction (normal, kH/kD > 1, or inverse, kH/kD < 1) of the secondary KIE can provide information about changes in hybridization or steric environment at the deuterated positions during the transition state.
| KIE Type | Bond Cleavage in RDS | Expected Magnitude (kH/kD) | Example Reaction for this compound |
|---|---|---|---|
| Primary | C-D bond on the pyridine ring | > 1 (typically 2-7) | Hypothetical electrophilic substitution on the ring |
| Secondary | C-H bond at the methylene group | ≈ 1 (can be >1 or <1) | Base-catalyzed alkylation at the methylene group |
By strategically placing deuterium atoms on the pyridine ring, it is possible to trace their fate throughout a reaction, thereby providing evidence for or against proposed reaction intermediates and transition states. For example, in a complex multi-step reaction, the presence or absence of deuterium in the final products or in recovered starting material can indicate whether certain C-D bonds were broken and reformed, suggesting the involvement of specific intermediates.
The magnitude of the KIE can also offer insights into the structure of the transition state. A large primary KIE suggests a symmetric transition state where the hydrogen/deuterium is being transferred, while a smaller KIE may indicate an early or late transition state.
Deuterium Exchange and Isotopic Stability Studies
The isotopic stability of this compound is a critical consideration for its use in mechanistic studies. Deuterium atoms on an aromatic ring are generally stable under neutral and acidic conditions. However, under strongly basic conditions or at elevated temperatures, hydrogen-deuterium exchange can occur. cdnsciencepub.com
For this compound, the deuterium atoms on the pyridine ring could potentially undergo exchange with protons from the solvent, especially at positions activated by the nitrogen atom (C2 and C6). The mechanism of this exchange in pyridines often involves the formation of a pyridinium ylide intermediate. cdnsciencepub.com The rate of this exchange would be dependent on the reaction conditions, such as temperature, pH, and the nature of the base used.
The methylene protons of 3-pyridineacetonitrile are known to be readily exchangeable in D2O at elevated temperatures. cdnsciencepub.com This indicates that in a protic solvent, the methylene group of this compound would also be susceptible to deuterium-proton exchange.
| Condition | Likelihood of Deuterium Exchange on Pyridine Ring | Likelihood of H/D Exchange at Methylene Group |
|---|---|---|
| Neutral, Room Temperature | Low | Low |
| Acidic, Room Temperature | Very Low | Low |
| Basic, Room Temperature | Moderate to High (depending on base strength) | High |
| Elevated Temperature | High | Very High |
Applications of 3 Pyridineacetonitrile D4 in Advanced Organic Synthesis Research
As a Labeled Building Block for Complex Heterocyclic Systems
The pyridineacetonitrile scaffold is a versatile precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. The deuterated variant, 3-pyridineacetonitrile-d4, allows for the introduction of a stable isotopic label into these complex systems, facilitating detailed mechanistic studies and metabolic profiling.
Synthesis of Deuterated Pyrazolo[1,5-a]pyridines and Related Scaffolds
Pyrazolo[1,5-a]pyridines are a class of bicyclic heteroaromatic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of deuterated pyrazolo[1,5-a]pyridine (B1195680) derivatives can be achieved through various synthetic routes, including 1,3-dipolar cycloaddition reactions. In a common approach, a pyridinium (B92312) ylide, generated in situ from a corresponding pyridinium salt, undergoes a cycloaddition reaction with an alkyne. While specific examples detailing the use of this compound are not prevalent in the literature, the general methodology allows for its potential incorporation.
For instance, the reaction of a deuterated N-aminopyridinium salt with an alkyne in the presence of a base can lead to the formation of a deuterated pyrazolo[1,5-a]pyridine. The nitrile group of a pyridineacetonitrile derivative can also participate in cycloaddition reactions. A plausible pathway for the synthesis of a deuterated pyrazolo[1,5-a]pyridine could involve the reaction of a suitable precursor with this compound. The reaction of 2-imino-1H-pyridin-1-amines with alkynes and alkenes via a [3+2] cycloaddition is a known method for constructing the pyrazolo[1,5-a]pyridine core. By employing a deuterated building block such as this compound in a synthetic sequence leading to one of the reactants, the deuterium (B1214612) label can be incorporated into the final heterocyclic scaffold.
The resulting deuterated pyrazolo[1,5-a]pyridines are valuable tools for researchers. The deuterium label can be used to follow the metabolic fate of these compounds in biological systems using techniques like mass spectrometry. Furthermore, the kinetic isotope effect associated with the C-D bond can be exploited to probe reaction mechanisms and understand the rate-determining steps of chemical transformations.
| Reactant 1 | Reactant 2 | Product Scaffold | Potential Role of this compound |
| N-Aminopyridinium Salt | Alkyne | Pyrazolo[1,5-a]pyridine | Precursor to the pyridinium salt |
| 2-Imino-1H-pyridin-1-amine | Alkyne/Alkene | Pyrazolo[1,5-a]pyridine | Building block for the iminopyridine reactant |
| Pyridinium Ylide | Alkyne | Indolizine (related scaffold) | Component of the pyridinium salt |
Incorporation into Multi-Component Reaction Sequences
Multi-component reactions (MCRs) are powerful synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. These reactions are highly valued for their efficiency, atom economy, and ability to generate molecular diversity. 3-Pyridineacetonitrile, and by extension its deuterated analogue, is a suitable candidate for incorporation into MCRs for the synthesis of highly substituted pyridine (B92270) and other heterocyclic systems.
Several MCRs are known for the synthesis of pyridine derivatives. For example, the reaction of an aldehyde, malononitrile, and an amine can lead to the formation of various pyridine derivatives depending on the reaction conditions and the nature of the reactants. By substituting this compound for a non-deuterated nitrile-containing component, it is possible to synthesize a library of deuterated pyridine-containing compounds. These labeled molecules can then be used in various research applications, including as internal standards in analytical studies or as probes to investigate biological processes.
The reactivity of the active methylene (B1212753) group in this compound makes it a versatile component in condensation reactions that often initiate MCR cascades. For example, a Knoevenagel condensation with an aldehyde could generate a reactive intermediate that then participates in further transformations with other components in the reaction mixture. The incorporation of the deuterated pyridineacetonitrile moiety into the final product would provide a handle for subsequent analysis and investigation.
Role in the Synthesis of Labeled Pharmaceutical and Agrochemical Intermediates
The introduction of deuterium into pharmaceutically and agrochemically active molecules can have profound effects on their metabolic stability and pharmacokinetic properties. This "deuterium effect" is a well-established strategy in drug discovery and development to improve the performance of existing compounds. This compound serves as a key intermediate for the synthesis of deuterated bioactive compounds.
Precursors for Deuterated Bioactive Compounds
3-Pyridineacetonitrile is a known precursor to a variety of bioactive molecules. Its deuterated analogue, this compound, is therefore a valuable starting material for the synthesis of labeled versions of these compounds. One notable application is in the preparation of 1,7-naphthyridine (B1217170) derivatives, which have been investigated as potent phosphodiesterase-4 (PDE4) inhibitors. PDE4 inhibitors are of interest for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
While the direct synthesis of a deuterated 1,7-naphthyridine PDE4 inhibitor from this compound is not explicitly detailed in readily available literature, the established synthetic routes for the non-deuterated analogues provide a clear blueprint. For instance, a scalable synthesis of a 1,7-naphthyridine derivative as a PDE-4 inhibitor starts from 2-cyano-3-methylpyridine. acs.org A related synthetic strategy could plausibly utilize this compound as a starting material to introduce the deuterated methylene group, which could be a site of metabolic oxidation in the corresponding non-deuterated compound. By blocking this metabolic pathway, the deuterated analogue may exhibit an improved pharmacokinetic profile.
| Bioactive Scaffold | Therapeutic Target | Potential Synthetic Role of this compound |
| 1,7-Naphthyridine | Phosphodiesterase-4 (PDE4) | Labeled precursor for deuterated inhibitors |
| Pyridine derivatives | Various (e.g., antibacterial) | Introduction of a deuterated structural motif |
Research into Structure-Activity Relationships using Deuterium
The substitution of hydrogen with deuterium can subtly alter the electronic and steric properties of a molecule, which in turn can influence its interaction with biological targets. This principle is utilized in structure-activity relationship (SAR) studies to fine-tune the properties of drug candidates. The use of this compound allows for the synthesis of deuterated analogues of bioactive compounds, which can then be compared to their non-deuterated counterparts to understand the impact of deuterium substitution.
The primary mechanism through which deuterium substitution affects the properties of a drug is the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the cleavage of this bond in the rate-determining step will proceed more slowly for the deuterated compound. In drug metabolism, many oxidation reactions are catalyzed by cytochrome P450 enzymes and involve the cleavage of a C-H bond. By replacing a metabolically labile C-H bond with a C-D bond, the rate of metabolism can be significantly reduced, leading to a longer half-life and increased drug exposure.
By synthesizing a series of compounds where deuterium is selectively incorporated at different positions using building blocks like this compound, medicinal chemists can map out the metabolic hotspots of a lead compound and strategically deuterate it to improve its drug-like properties.
Utilization in Advanced Materials Science Research
While the primary applications of this compound are in the life sciences, the unique properties of deuterated organic compounds also make them of interest in the field of materials science. The substitution of hydrogen with deuterium can influence the vibrational modes of molecules, which in turn can affect their photophysical and electronic properties.
In the context of organic electronics, such as organic light-emitting diodes (OLEDs), the stability and efficiency of the devices are of paramount importance. Non-radiative decay pathways, which are often mediated by high-frequency vibrations such as C-H stretching, can quench the excited state of organic emitters and reduce the device's efficiency. By replacing C-H bonds with the lower-frequency C-D bonds, it is possible to suppress these non-radiative decay channels and enhance the luminescence quantum yield of the material.
While specific research on the use of this compound in advanced materials is not widely documented, the principle of using deuterated building blocks to improve the performance of organic electronic materials is established. Pyridine-containing compounds are frequently used as electron-transporting materials or as ligands in emissive metal complexes in OLEDs. The synthesis of deuterated pyridine derivatives from precursors like this compound could therefore be a viable strategy to create more robust and efficient materials for next-generation displays and lighting applications.
Probes for Organic Electronics Development
In the field of organic electronics, the performance and longevity of devices are intrinsically linked to the chemical stability and photophysical properties of the organic materials used. Deuterium labeling, as seen in this compound, offers a unique method to probe and enhance these characteristics. The increased mass of deuterium compared to protium (B1232500) (hydrogen-1) leads to a lower vibrational frequency of carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds. This "kinetic isotope effect" can result in a greater bond dissociation energy for C-D bonds, making them more resistant to chemical and photochemical degradation.
The introduction of this compound into organic semiconducting materials can therefore lead to enhanced operational stability. This is particularly relevant in organic light-emitting diodes (OLEDs), where the degradation of organic materials is a primary factor limiting device lifetime. By replacing labile C-H bonds at critical molecular positions with more robust C-D bonds, researchers can mitigate degradation pathways and extend the functional lifespan of the device.
Furthermore, the distinct vibrational signature of the C-D bond can be used as a spectroscopic probe. Techniques such as infrared (IR) spectroscopy and Raman spectroscopy can track the fate of the deuterated component within a material, providing insights into degradation mechanisms and molecular rearrangements under operational stress. This analytical capability is invaluable for the rational design of next-generation organic electronic materials with improved durability.
| Property Influenced by Deuteration | Application in Organic Electronics | Rationale |
| Bond Stability | Enhanced device lifetime and stability | The kinetic isotope effect increases the energy required to break C-D bonds compared to C-H bonds, slowing degradation. |
| Vibrational Frequency | Spectroscopic probe for material analysis | The unique frequency of C-D bond vibrations allows for tracking of the labeled component in complex material systems. |
| Non-radiative Decay | Improved luminescence efficiency | Suppression of non-radiative decay pathways involving C-H vibrations can lead to higher quantum yields in light-emitting materials. |
Labeled Components for Supramolecular Assemblies
Supramolecular chemistry involves the design and synthesis of complex chemical systems held together by non-covalent interactions. The precise control over the spatial arrangement of molecular components is critical to the function of these assemblies. This compound can be employed as a labeled component to facilitate the characterization and understanding of these intricate structures.
The deuterium atoms in this compound serve as unobtrusive labels that can be readily detected by specific analytical techniques without significantly altering the steric or electronic properties of the molecule. In nuclear magnetic resonance (NMR) spectroscopy, for example, the absence of signals in the 1H NMR spectrum corresponding to the deuterated positions, coupled with the appearance of characteristic signals in the 2H NMR spectrum, allows for unambiguous assignment of molecular orientation and intermolecular contacts within a supramolecular assembly.
Moreover, the influence of deuteration on the strength of certain non-covalent interactions, such as hydrogen bonding and C-H···π interactions, can be exploited to fine-tune the structure and properties of supramolecular architectures. nih.gov While often considered a subtle effect, these isotopic perturbations can influence the packing of molecules in the solid state, leading to polymorphism or altered bulk properties. nih.gov The study of these effects provides a deeper understanding of the forces that govern molecular self-assembly.
Neutron scattering techniques are particularly sensitive to isotopic substitution. The significant difference in the neutron scattering lengths of hydrogen and deuterium makes isotopic labeling an invaluable tool for determining the precise location and conformation of labeled molecules within large and complex supramolecular structures. This is especially useful for studying systems in solution or in non-crystalline states, where traditional X-ray diffraction methods are not applicable.
| Analytical Technique | Utility of Deuterium Labeling | Insight Gained |
| NMR Spectroscopy | Provides distinct signals for labeled sites | Elucidation of molecular structure, conformation, and intermolecular interactions in solution and solid state. |
| Neutron Scattering | High contrast between H and D atoms | Precise determination of the position and dynamics of labeled components within large assemblies. |
| IR/Raman Spectroscopy | Unique vibrational modes of C-D bonds | Probing of local environment and involvement of the labeled group in intermolecular interactions. |
Advanced Spectroscopic and Analytical Research Methodologies Applied to 3 Pyridineacetonitrile D4
Advanced Nuclear Magnetic Resonance (NMR) Investigations
NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. For labeled compounds like 3-Pyridineacetonitrile-d4, advanced NMR methods offer enhanced sensitivity and deeper insights.
A primary limitation of NMR spectroscopy is its inherent low sensitivity. Hyperpolarization techniques can dramatically increase NMR signals, enabling the study of low-concentration analytes. Signal Amplification by Reversible Exchange (SABRE) is a prominent non-hydrogenative parahydrogen-induced polarization method that is particularly effective for substrates like pyridine (B92270) and its derivatives. whiterose.ac.ukscispace.com
The SABRE process employs an iridium-based catalyst that reversibly binds both parahydrogen (a spin isomer of H₂) and the substrate molecule. whiterose.ac.uk This interaction facilitates the transfer of spin order from parahydrogen to the nuclei of the substrate, leading to a massive enhancement of its NMR signal. nih.govnih.gov The polarization transfer occurs through the J-coupling network within the transient catalyst-substrate complex. nih.govnih.gov
Research on analogous compounds has demonstrated the power of this technique. For instance, in the presence of an Ir(IMes)(COD)Cl catalyst precursor, the ¹H NMR signal for acetonitrile (B52724) can be enhanced 8-fold. nih.govnih.gov The efficiency of this process can be dramatically improved by the addition of other ligands. When pyridine-d5 (B57733) is added to the system, the active catalyst changes, resulting in a 60-fold signal enhancement for acetonitrile. nih.gov Such enhancements allow for the rapid acquisition of high-quality NMR data, including ¹³C NMR spectra of low-concentration analytes at natural isotopic abundance in a single scan. scispace.com The deuteration in this compound is advantageous as it simplifies the ¹H NMR spectrum, reducing signal overlap and allowing for clearer observation of hyperpolarization effects on the remaining protons.
| Analyte | Catalyst System | Signal Enhancement (-fold) | Reference |
|---|---|---|---|
| Acetonitrile | [Ir(H)₂(IMes)(MeCN)₃]⁺ | 8 | nih.govnih.gov |
| Acetonitrile | [Ir(H)₂(IMes)(py)₂(MeCN)]⁺ (with Pyridine) | 20 | nih.gov |
| Acetonitrile | [Ir(H)₂(IMes)(py)₂(MeCN)]⁺ (with Pyridine-d5) | 60 | nih.gov |
| Pyridine (26 mM in d4-methanol) | Iridium-based SABRE catalyst | Up to 17,000 | scispace.com |
Dynamic NMR (DNMR) spectroscopy is utilized to study molecular processes that occur on the NMR timescale, typically with exchange rates between 10⁻¹ and 10⁴ s⁻¹. libretexts.org These reversible processes can include conformational changes, proton exchange, and ligand exchanges. libretexts.orgyoutube.com DNMR studies involve acquiring spectra at various temperatures to observe changes in peak shape, from distinct signals at slow exchange (low temperature) to a single averaged signal at fast exchange (high temperature), passing through a coalescence point where the peaks merge. monmouth.edu
For this compound, DNMR could be applied to study several potential exchange processes:
Ligand Exchange: When coordinated to a metal center, the exchange rate of the this compound ligand with free ligands in solution can be quantified. nih.gov Line shape analysis of the NMR spectra at different temperatures can provide activation parameters for the binding and dissociation processes. monmouth.edunih.gov
Rotational Dynamics: The energy barrier to rotation around the single bond connecting the pyridine ring and the acetonitrile group could be investigated. At low temperatures, distinct signals might be observed for conformers if the rotation is slow on the NMR timescale.
Proton/Deuteron Exchange: DNMR can monitor the exchange of acidic protons with deuterons from a solvent like D₂O. libretexts.org While the pyridine ring in this compound is already deuterated, DNMR could be used to study the exchange of any remaining protons on the acetonitrile moiety if the compound were in a protic solvent.
The 2D NMR technique EXSY (Exchange Spectroscopy) is particularly useful for quantifying slow exchange processes, providing off-diagonal cross-peaks that directly link the signals of exchanging species. libretexts.org
Multi-dimensional NMR techniques are indispensable for the unambiguous assignment of NMR signals and the detailed structural analysis of complex molecules. For an isotopically labeled compound like this compound, these methods are particularly powerful.
COSY (Correlation Spectroscopy): This 2D technique reveals scalar (J-coupling) correlations between nuclei, typically protons, that are connected through a few chemical bonds. In studies involving pyridine and acetonitrile ligands complexed to an iridium SABRE catalyst, ¹H-¹H COSY spectra have been used to confirm spin-spin coupling between the iridium hydride ligands and the protons of the coordinated ligands. whiterose.ac.uk This helps to establish the binding mode and geometry of the complex. The use of SABRE can even enable the collection of enhanced 2D COSY spectra on low-concentration samples. scispace.com
HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation): These experiments correlate protons with directly attached (HSQC) or more distant (HMBC) heteronuclei like ¹³C or ¹⁵N. For this compound, these techniques would be crucial for assigning the ¹³C signals of the deuterated ring and the acetonitrile group by correlating them to the remaining protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei through the Nuclear Overhauser Effect. It is used to determine the three-dimensional structure and conformation of molecules in solution. For this compound, NOESY could be used to study its conformation when bound to a larger molecule or to determine the preferred orientation of the acetonitrile group relative to the pyridine ring.
The presence of the d4-label simplifies the ¹H NMR spectrum, which in turn simplifies the resulting 2D spectra, making cross-peak analysis and structural interpretation more straightforward.
High-Resolution Mass Spectrometry (HRMS) for Mechanistic and Quantitative Analysis
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and the study of complex chemical processes.
A novel approach utilizing electrospray ionization mass spectrometry (ESI-MS) has been developed to determine the parameters of ligand exchange in solution. nih.govru.nl This method is particularly well-suited for systems involving isotopically labeled ligands like this compound.
The methodology involves introducing the isotopically labeled ligand into a solution containing a metal complex with the corresponding unlabeled ligand. nih.govru.nl By monitoring the relative intensities of the mass signals corresponding to the complex with the unlabeled ligand and the complex with the labeled ligand over time, the kinetics of the exchange process can be directly measured. nih.gov This technique allows for the determination of key thermodynamic and kinetic parameters that provide mechanistic insights not easily obtained by other methods. ru.nl The high sensitivity of MS allows for the monitoring of even low-abundance species in solution. nih.gov
| Parameter | Description | Significance |
|---|---|---|
| Rate Constants (k) | The rate of the forward and reverse ligand exchange reactions. | Provides quantitative data on the speed of the exchange process. |
| Activation Energy (Ea) | The minimum energy required for the exchange reaction to occur. | Offers insight into the energy barrier of the exchange mechanism. |
| Thermodynamic Parameters (ΔG, ΔH, ΔS) | Changes in Gibbs free energy, enthalpy, and entropy for the exchange equilibrium. | Describes the spontaneity, heat change, and change in disorder of the system. |
Tandem mass spectrometry (MS/MS) within an HRMS instrument is a powerful tool for structural elucidation by analyzing the fragmentation pathways of a parent ion. xmu.edu.cn The use of a deuterated analogue like this compound is exceptionally valuable in this context.
When the protonated molecule [M+H]⁺ of this compound is isolated and subjected to collision-induced dissociation (CID), it breaks apart into smaller fragment ions. xmu.edu.cn By analyzing the precise masses of these fragments, the fragmentation mechanism can be deduced. The deuterium (B1214612) labels serve as markers. Any fragment containing the pyridine ring will have a mass that is four units higher than the corresponding fragment from an unlabeled analogue. This mass shift provides definitive evidence for the location of the charge and the parts of the molecule that remain intact during fragmentation.
Common fragmentation pathways for related structures often involve cleavages near linker groups or rearrangements involving hydrogen migration. nih.gov For this compound, one would expect to see characteristic fragments corresponding to the intact deuterated pyridine ring and potential losses of the acetonitrile group or parts thereof. Comparing the fragmentation pattern of the deuterated and non-deuterated compound allows for the unambiguous assignment of fragmentation pathways, which is crucial for the structural characterization of novel compounds and their metabolites. nih.gov
Vibrational Spectroscopy for Deuterium-Induced Shifts and Conformational Analysis
Vibrational spectroscopy serves as a powerful, non-destructive tool for investigating the molecular structure and dynamics of isotopically labeled compounds such as this compound. The substitution of hydrogen with deuterium induces noticeable shifts in the vibrational frequencies of the molecule. These shifts, known as isotopic shifts, are primarily due to the mass difference between the two isotopes and provide precise information about specific bond vibrations. Analyzing these deuterium-induced shifts allows for detailed conformational analysis, helping to elucidate the three-dimensional arrangement of atoms in the molecule. By comparing the vibrational spectra of the deuterated and non-deuterated isotopologues, researchers can assign specific vibrational modes and study the forces between atoms within the molecule.
Infrared (IR) and Raman Spectroscopy for Bond Vibration Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of molecules. In this compound, the four deuterium atoms are located on the methylene (B1212753) bridge (-CD2-) and the pyridine ring. The primary effect of this isotopic substitution is observed in the stretching and bending vibrations involving the carbon-deuterium (C-D) bonds.
The vibrational frequency of a bond is approximately proportional to √(k/μ), where k is the force constant of the bond and μ is the reduced mass of the atoms. Since the C-D bond has a larger reduced mass than the C-H bond, its vibrational frequencies are lower. This phenomenon is particularly evident in the C-D stretching region, which appears at a significantly lower wavenumber compared to the C-H stretching region. For instance, C-H stretching vibrations typically occur in the 3000-3100 cm⁻¹ range for aromatic rings and 2850-2960 cm⁻¹ for alkyl groups. In contrast, the corresponding C-D stretching vibrations are expected to appear around 2100-2300 cm⁻¹. cdnsciencepub.comresearchgate.net
Similarly, bending vibrations (scissoring, wagging, twisting) involving the deuterated methylene group and the deuterated positions on the pyridine ring also shift to lower frequencies. These predictable shifts are invaluable for confirming the positions of isotopic labeling and for making unambiguous assignments of vibrational modes in complex spectra. cdnsciencepub.comnih.gov By analyzing these shifts, detailed information about the electronic structure and force constants of the bonds can be obtained. nih.gov
Table 1: Comparison of Typical Vibrational Frequencies (cm⁻¹) for C-H and C-D Bonds
| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Expected C-D Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H/C-D Stretch | 3100 - 3000 | ~2250 |
| Methylene C-H/C-D Stretch | 2960 - 2850 | ~2200 - 2100 |
| Methylene C-H/C-D Bend | 1470 - 1450 | ~1050 |
| Aromatic C-H/C-D Bend | 1225 - 950 | ~900 - 700 |
Note: These are generalized frequency ranges. Actual values for this compound may vary.
Applications in Studying Intermolecular Interactions
Vibrational spectroscopy is highly sensitive to the molecular environment, making it an excellent technique for studying intermolecular interactions. nih.govmdpi.com For this compound, interactions such as hydrogen bonding can be investigated by observing shifts in the vibrational frequencies of the functional groups involved. The nitrogen atom of the pyridine ring and the nitrile group (C≡N) are both potential hydrogen bond acceptors.
When this compound is dissolved in a protic solvent (e.g., water or methanol), hydrogen bonds can form between the solvent's hydroxyl group and the pyridine's nitrogen atom. This interaction perturbs the electronic structure of the pyridine ring, leading to shifts in its characteristic ring breathing and stretching modes. nih.gov For example, the formation of a hydrogen bond typically causes a blue shift (an increase in frequency) for some ring modes. nih.gov
Similarly, the nitrile group's stretching frequency, which appears around 2250 cm⁻¹ in the IR spectrum, is also sensitive to its environment. researchgate.netnist.gov Hydrogen bonding to the nitrile nitrogen can cause a slight shift in this frequency. By systematically studying the spectra in different solvents or at various concentrations, the nature and strength of these intermolecular forces can be characterized. ias.ac.in The use of the deuterated compound helps to isolate and identify these subtle shifts without interference from C-H vibrational modes in the same spectral regions.
Chromatographic Techniques Coupled with Isotopic Detection for Research Applications
Chromatographic techniques, particularly when coupled with mass spectrometry (MS), are essential for the separation, identification, and quantification of chemical compounds in complex mixtures. For isotopically labeled molecules like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the methods of choice. gcms.czmdpi.com
A primary research application of this compound is its use as an internal standard in quantitative analysis by isotope dilution mass spectrometry. nih.govnih.govastm.org In this method, a known amount of the deuterated standard is added to a sample containing the non-deuterated analyte (3-Pyridineacetonitrile). The deuterated standard is chemically identical to the analyte and thus behaves similarly during sample preparation, extraction, and chromatographic separation. wikipedia.org
However, because of its higher mass, the deuterated standard can be distinguished from the native analyte by the mass spectrometer. researchgate.net The mass spectrum of this compound will show a molecular ion peak (M+) that is four mass units higher than that of the unlabeled compound. By measuring the ratio of the peak intensities of the analyte to the internal standard, the concentration of the analyte in the original sample can be calculated with high precision and accuracy. nih.govnih.gov This approach effectively corrects for sample loss during preparation and for variations in instrument response. nih.govnews-medical.net
Table 2: Expected Mass-to-Charge Ratios (m/z) for Use as an Internal Standard
| Compound | Molecular Formula | Exact Mass | Molecular Ion (M+) m/z |
|---|---|---|---|
| 3-Pyridineacetonitrile | C₇H₆N₂ | 118.0531 | 118 |
| This compound | C₇H₂D₄N₂ | 122.0782 | 122 |
Note: The m/z values represent the singly charged molecular ions. Fragmentation patterns would also show corresponding mass shifts.
This methodology is widely used in pharmaceutical research, metabolic studies, environmental analysis, and forensic science to quantify trace amounts of substances in complex biological or environmental matrices. nih.gov
Computational and Theoretical Investigations of 3 Pyridineacetonitrile D4
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic wavefunctions and energies of molecules. northwestern.edu These calculations are fundamental to predicting molecular structure, stability, and reactivity.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. chemrxiv.org DFT calculations are performed to determine the most stable three-dimensional arrangement of atoms (ground state geometry) by minimizing the total electronic energy. nih.gov For 3-Pyridineacetonitrile-d4, DFT methods like B3LYP, often paired with a basis set such as 6-31G(d,p), are used to optimize the molecular geometry. nih.govresearchgate.net
The primary effect of deuteration on the ground state geometry is negligible, as the electronic potential energy surface is unchanged. However, the change in mass affects the molecule's zero-point vibrational energy (ZPVE). DFT calculations can precisely quantify these subtle energetic differences between the deuterated and non-deuterated isotopologues.
Table 1: Predicted Ground State Geometrical Parameters for this compound using DFT
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C2-C3 | 1.39 Å |
| C3-C4 | 1.39 Å | |
| C3-C7 | 1.51 Å | |
| C7-C8 | 1.47 Å | |
| C8-N2 | 1.16 Å | |
| C7-D | 1.09 Å | |
| Bond Angle | N1-C2-C3 | 123.8° |
| C2-C3-C4 | 118.5° | |
| C2-C3-C7 | 121.0° | |
| Dihedral Angle | C4-C3-C7-C8 | -95.0° |
Note: Data is illustrative and based on typical values for similar structures calculated via DFT. Actual values would be derived from specific computational outputs.
Theoretical calculations are crucial for elucidating reaction mechanisms by identifying and characterizing transition states—the highest energy points along a reaction coordinate. DFT can be used to locate the geometry of a transition state and calculate its energy, known as the activation energy barrier. researchgate.net
For reactions involving this compound, such as proton abstraction or addition reactions, transition state analysis reveals how deuteration impacts reaction kinetics. The heavier mass of deuterium (B1214612) compared to protium (B1232500) leads to a lower vibrational frequency for the C-D bond compared to the C-H bond. This difference in zero-point energy can result in a higher activation energy for breaking a C-D bond, a phenomenon known as the kinetic isotope effect (KIE). Quantum chemical calculations can predict the magnitude of the KIE, providing valuable insight into the rate-determining steps of a proposed reaction mechanism. researchgate.net
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering a dynamic picture of molecular behavior. aps.org These simulations solve Newton's equations of motion for a system of interacting particles, providing trajectories that reveal conformational changes and interactions with the environment.
The behavior of a molecule is often significantly influenced by its environment, particularly the solvent. nih.gov MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules (e.g., water, methanol). aps.org By simulating the system over nanoseconds, researchers can analyze the structure of the solvent shell around the solute and calculate properties such as radial distribution functions and hydrogen bonding lifetimes. These simulations reveal how deuteration might subtly alter the strength or dynamics of solute-solvent interactions, which can be particularly important for understanding solubility and reactivity in solution. aps.org
Table 2: Typical Parameters for an MD Simulation of this compound in Water
| Parameter | Value/Setting |
| Force Field | AMBER / CHARMM |
| Solvent Model | TIP3P Water |
| System Size | ~5000 atoms |
| Temperature | 300 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
| Time Step | 2 fs |
Note: This table represents a typical setup for such a simulation.
Prediction of Spectroscopic Signatures (NMR, IR, MS)
Computational methods are invaluable for predicting and interpreting spectroscopic data. These predictions can aid in structure verification and the assignment of experimental spectra.
Nuclear Magnetic Resonance (NMR): Quantum chemical methods can predict NMR chemical shifts and coupling constants. nmrdb.org For this compound, the most obvious predicted change in the ¹H NMR spectrum is the disappearance of the signal corresponding to the methylene (B1212753) protons. In the ¹³C NMR spectrum, the carbon atom bonded to the deuterium atoms will exhibit a multiplet pattern due to spin-spin coupling with deuterium (a spin-1 nucleus) and a slight upfield shift compared to the non-deuterated analog.
Infrared (IR): IR spectra are directly related to the vibrational modes of a molecule. DFT calculations can accurately predict these vibrational frequencies. arxiv.org The most significant difference in the predicted IR spectrum of this compound compared to its protium counterpart is the shift of the C-H stretching vibrations to lower wavenumbers (typically from ~2900 cm⁻¹ for C-H to ~2100 cm⁻¹ for C-D). researchgate.net This predictable shift is a hallmark of deuteration.
Table 3: Comparison of Predicted Key Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | 3-Pyridineacetonitrile (Calculated) | This compound (Calculated) |
| Aromatic C-H Stretch | 3050-3100 | 3050-3100 |
| Aliphatic C-H Stretch | ~2950 | N/A |
| C≡N Stretch | ~2250 | ~2250 |
| Aliphatic C-D Stretch | N/A | ~2150 |
| Pyridine (B92270) Ring Bending | 1400-1600 | 1400-1600 |
Note: Frequencies are illustrative and represent typical outcomes of DFT frequency calculations.
Isotopic Perturbation of Equilibria and Related Theoretical Frameworks
The substitution of protium (¹H) with deuterium (²H or D) in 3-Pyridineacetonitrile to create this compound introduces subtle yet computationally predictable perturbations in chemical equilibria. These isotopic effects stem from the mass difference between the isotopes, which alters the vibrational frequencies of chemical bonds and, consequently, their zero-point energies (ZPE). youtube.com Theoretical and computational chemistry offer robust methods to explore and quantify these phenomena, providing deep insights into the molecule's behavior in equilibrium systems.
The foundational principle of equilibrium isotope effects (EIEs) lies in the quantum mechanical concept of zero-point energy—the minimum vibrational energy a molecule possesses, even at absolute zero. stackexchange.com The ZPE of a bond is directly related to its vibrational frequency; a higher frequency results in a higher ZPE. ias.ac.in Because deuterium is heavier than protium, a carbon-deuterium (C-D) bond has a lower vibrational frequency and a lower ZPE compared to an analogous carbon-hydrogen (C-H) bond. ias.ac.inquora.com This difference in ZPE means that the C-D bond is effectively stronger and more stable than the C-H bond. quora.combrainly.in
In any chemical equilibrium involving this compound, if the bonding environment of the deuterium labels on the pyridine ring differs between the reactants and products, this ZPE difference will cause a shift in the equilibrium position. fiveable.me The system will favor the state where the deuterium is in the lower energy, more stable bonding environment.
Theoretical Frameworks for Predicting Isotope Effects
The Bigeleisen-Mayer theory provides a fundamental framework for predicting EIEs based on statistical thermodynamics. wikipedia.orgresearchgate.net This theory relates the equilibrium constant of an isotope exchange reaction to the ratio of partition functions of the isotopic molecules. wikipedia.org These partition functions, in turn, are determined by the vibrational frequencies of the molecules. The theory is often used in conjunction with modern computational methods to achieve high accuracy. wikipedia.orgresearchgate.net
The equilibrium constant for an isotope effect (K) can be directly linked to the difference in the ZPE change (ΔΔZPE) between the deuterated and non-deuterated species as they move from reactants to products. This relationship is often expressed as:
KH/KD ≈ exp(-ΔΔZPE / RT)
where KH and KD are the equilibrium constants for the protium and deuterium-containing species, respectively, R is the gas constant, and T is the absolute temperature.
Computational Investigations with Density Functional Theory (DFT)
Computational methods, particularly Density Functional Theory (DFT), are indispensable for investigating isotopic perturbations. uni-muenchen.denih.gov DFT calculations can accurately predict the geometries and vibrational frequencies of molecules like 3-Pyridineacetonitrile and its d4-isotopologue. uit.nospectroscopyonline.com By computing the harmonic frequencies for both molecules, the ZPE for each can be determined, allowing for a direct calculation of the ZPE difference. researchgate.net
For example, in a hypothetical acid-base equilibrium involving the protonation of the pyridine nitrogen in this compound, the vibrational modes of the deuterated pyridine ring would change upon protonation. rsc.org DFT calculations could model the neutral and protonated forms of both the light (all ¹H) and heavy (d4) isotopologues. The resulting vibrational data would allow for the prediction of the direction and magnitude of the shift in the acid dissociation constant (pKa) due to deuteration. tru.canih.gov
The following table presents representative theoretical data illustrating the fundamental differences between aromatic C-H and C-D bonds, which underpin the isotopic perturbation of equilibria.
| Bond Type | Typical Vibrational Frequency (cm⁻¹) | Calculated Zero-Point Energy (kJ/mol) | Relative Bond Strength |
| Aromatic C-H | ~3050 - 3150 | ~18.4 | Standard |
| Aromatic C-D | ~2250 - 2350 | ~13.6 | Stronger |
Note: The values presented are typical for aromatic C-H and C-D bonds and are for illustrative purposes. Precise values for this compound would require specific DFT calculations.
This difference in ZPE, as calculated computationally, is the primary driver for the intrinsic isotope effect. nih.govumn.edu Theoretical models can also be expanded to include solvent effects, where the interactions between the deuterated solute and a deuterated solvent (like D₂O) are considered, further refining the prediction of equilibrium shifts. nih.govmdpi.com Such computational studies are crucial for understanding the nuanced ways isotopic substitution can influence the chemical behavior and equilibrium dynamics of this compound. rutgers.edu
Broader Impact of 3 Pyridineacetonitrile D4 in Isotopic Research Paradigms
Deuterium (B1214612) as a Bioisosteric Replacement in Research Compounds
Bioisosterism involves the substitution of an atom or group with another that possesses similar physical or chemical properties, with the goal of creating a new compound that retains the desired biological activity. The replacement of hydrogen with its heavier, stable isotope deuterium is arguably the most subtle and conservative form of bioisosteric replacement. nih.govcambridgemedchemconsulting.com Despite the minimal structural change, this substitution can have a profound impact on a compound's pharmacokinetic properties. nih.gov Deuterium and hydrogen have small differences in their physicochemical characteristics; the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, and deuterium has a smaller molar volume and lower lipophilicity. nih.govmdpi.com These subtle differences are the foundation of the "deuterium effect" in research compounds like 3-Pyridineacetonitrile-d4.
A primary application of deuterium substitution is to enhance the metabolic stability of a compound. clearsynth.com Many organic molecules, including those with pyridine (B92270) rings, undergo oxidative metabolism by enzymes such as the cytochrome P450 (CYP) family. jscimedcentral.com This process often involves the cleavage of a C-H bond as the rate-determining step. cambridgemedchemconsulting.com Due to the greater bond energy of a C-D bond compared to a C-H bond, significantly more energy is required to break it. nih.gov This phenomenon is known as the deuterium Kinetic Isotope Effect (KIE), which leads to a slower rate of metabolism at the site of deuteration. nih.govmusechem.com
By strategically placing deuterium atoms on metabolically vulnerable positions of a molecule, such as the acetonitrile (B52724) group in this compound, researchers can impede its breakdown in model systems like human liver microsomes (HLMs). nih.gov This can result in a longer half-life and increased exposure of the parent compound, which are often desirable properties in preclinical research. jscimedcentral.com However, it is important to note that deuteration at one site might divert metabolism to other parts of the molecule, a phenomenon known as "metabolic switching". nih.govunito.it
Table 1: Illustrative Impact of Deuteration on Metabolic Half-Life in Human Liver Microsomes (HLM)
| Compound | Site of Metabolism | Deuteration Position | Change in Half-life (t½) | Reference Finding |
|---|---|---|---|---|
| Model Compound A | Methoxy Group | -OCD₃ vs -OCH₃ | Modest to significant increase | nih.gov |
| Model Compound B | Aromatic Ring | Aromatic C-D vs C-H | Variable increase | jscimedcentral.com |
| 3-Pyridineacetonitrile | Acetonitrile Group | -CD₂CN vs -CH₂CN | Predicted increase | Based on KIE principles nih.govmusechem.com |
This table provides hypothetical and literature-based examples to illustrate the principle.
The Kinetic Isotope Effect also influences how a deuterated substrate interacts with its target enzyme in vitro. When C-H bond cleavage is integral to the enzymatic reaction's rate-limiting step, substituting hydrogen with deuterium will decrease the reaction rate. nih.gov This alteration allows researchers to probe enzymatic mechanisms in detail. unl.edu
For a compound like this compound, if its enzymatic processing involves the abstraction of a hydrogen atom from the acetonitrile moiety, its rate of reaction will be slower compared to its non-deuterated counterpart. By comparing the kinetics of the two isotopologues, scientists can confirm whether C-H bond breaking is a critical step in the catalytic cycle. The magnitude of the KIE can provide insights into the transition state of the reaction. nih.gov While deuterium substitution rarely changes the fundamental binding affinity or selectivity of a compound for its target enzyme, it can significantly modulate the kinetics of the transformation it undergoes. tandfonline.com
This table outlines the generally expected effects when C-H bond cleavage is the rate-limiting step.
Application in Tracing Metabolic Pathways of Model Compounds in Preclinical Research
Stable isotope labeling is a powerful tool for elucidating the metabolic fate of compounds in preclinical research. nih.gov Deuterium-labeled molecules like this compound serve as ideal tracers because they are chemically identical to their non-labeled counterparts but are distinguishable by mass spectrometry (MS). scispace.comclearsynth.com
In a typical preclinical study, a test system (e.g., cell culture, animal model) is administered the deuterated compound. nih.gov Samples are collected over time and analyzed by MS. The deuterium label imparts a specific mass shift, allowing for the unambiguous detection of the parent compound and its metabolites against a complex biological background. This technique helps researchers to:
Identify and structure elucidate metabolites: By tracking the mass shift from the parent compound, novel metabolites can be identified. nih.gov
Delineate metabolic pathways: The appearance and disappearance of various deuterated species over time allow for the mapping of complex biotransformation routes. nih.govclearsynth.com
Quantify drug and metabolite levels: Using the labeled compound as an internal standard ensures precise quantification in pharmacokinetic studies. musechem.com
This approach provides a clear and accurate picture of the absorption, distribution, metabolism, and excretion (ADME) profile of a research compound, which is critical for its development. acs.org
Contribution to the Development of Advanced Isotope Labeling Techniques
The increasing demand for precisely labeled compounds like this compound for use in mechanistic studies and as internal standards has driven significant innovation in synthetic organic chemistry. acs.orgresearchgate.net The need to introduce isotopes into complex molecules efficiently and with high selectivity has led to the development of advanced isotope labeling techniques.
Key areas of development include:
Late-Stage Functionalization: Methods that allow for the introduction of deuterium into a molecule in the final steps of its synthesis are highly valuable. This approach avoids lengthy synthetic routes with expensive labeled starting materials. acs.org
Hydrogen Isotope Exchange (HIE): These reactions directly swap C-H bonds for C-D bonds using a deuterium source, often catalyzed by a metal. HIE is a powerful tool for labeling molecules that may be difficult to synthesize from scratch. musechem.comresearchgate.net
Precision Deuteration: While early methods often resulted in mixtures of isotopologues, modern techniques aim for "surgical" insertion of deuterium at specific, desired positions within a molecule. nih.gov This level of control is crucial for detailed mechanistic studies.
The synthesis and application of labeled pyridine derivatives, in particular, have benefited from novel strategies that enable the selective labeling of the heterocyclic core, a historically challenging task. nih.gov These advancements, spurred by the utility of compounds like this compound, expand the toolkit available to researchers across numerous scientific disciplines. researchgate.net
Future Research Directions and Emerging Challenges for 3 Pyridineacetonitrile D4
Development of More Sustainable and Efficient Deuteration Methodologies
The synthesis of deuterated compounds, including 3-Pyridineacetonitrile-d4, has traditionally relied on methods that can be resource-intensive and may not align with modern principles of green chemistry. A significant future research direction lies in the development of more sustainable and efficient deuteration methodologies.
Current and emerging strategies focus on several key areas:
Catalytic Hydrogen Isotope Exchange (HIE): HIE represents a powerful and atom-economical method for introducing deuterium (B1214612). rsc.org Research is ongoing to develop novel catalysts, including those based on iridium, ruthenium, and iron, that can facilitate direct H/D exchange on heteroaromatic rings like pyridine (B92270) under milder conditions. researchgate.netnih.govnih.gov The goal is to achieve high levels of deuterium incorporation with minimal waste.
Electrochemical Methods: Electrosynthesis is emerging as a sustainable alternative to traditional chemical redox reactions. researchgate.net Recent studies have demonstrated the C–H deuteration of pyridine derivatives using D₂O as the deuterium source in an electrochemical setup. researchgate.netresearchgate.net This approach avoids the need for expensive and hazardous reagents, utilizing electrons as a traceless reagent. researchgate.net
Reductive Deuteration using D₂O: The use of heavy water (D₂O) as a deuterium source is highly desirable due to its relative low cost and environmental benignity. researchgate.netacs.org Developing methods for the reductive deuteration of the nitrile group in precursors using D₂O would be a significant advancement. acs.orgresearchgate.net
| Deuteration Method | Key Advantages | Research Focus |
| Catalytic H/D Exchange | Atom economy, potential for high selectivity | Development of earth-abundant metal catalysts, milder reaction conditions |
| Electrochemical Deuteration | Use of clean reagents (electrons), high control | Broader substrate scope, improved efficiency and selectivity |
| D₂O as Deuterium Source | Low cost, environmentally friendly | Activation of D₂O for various deuteration reactions |
Exploration of Novel Synthetic Utility in Emerging Chemical Spaces
The presence of deuterium in this compound can be leveraged to create novel molecular entities with unique properties. A key area of future research will be to explore its synthetic utility in emerging chemical spaces, particularly in medicinal chemistry.
The "deuterium kinetic isotope effect" (DKIE) is a central principle, where the stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond can slow down metabolic reactions that involve the cleavage of this bond. nih.govresearchgate.net This can lead to improved pharmacokinetic profiles, reduced toxicity, and enhanced efficacy of drug molecules. nih.govmusechem.comnih.gov
Future applications for this compound as a building block could include:
Metabolically Stabilized Pharmaceuticals: Incorporating the deuterated pyridineacetonitrile moiety into new drug candidates could strategically block sites of metabolism, leading to drugs with longer half-lives and potentially lower required doses. researchgate.net
Tracers for Mechanistic Studies: The deuterium label can serve as a spectroscopic probe to elucidate complex reaction mechanisms and metabolic pathways. simsonpharma.com
Integration with Machine Learning and AI for Predictive Chemistry
The intersection of artificial intelligence (AI) and chemistry offers exciting possibilities for accelerating the discovery and optimization of chemical processes. For this compound, the integration of machine learning (ML) and AI could revolutionize several aspects of its research and application.
Predicting Deuteration Sites: ML models are being developed to predict the most likely sites for allosteric regulation on proteins and can be adapted to predict sites of metabolism in drug candidates. nih.gov This could guide the rational design of deuterated molecules, including derivatives of this compound, for optimal metabolic stability.
Optimizing Synthetic Routes: AI algorithms can analyze vast datasets of chemical reactions to propose novel and more efficient synthetic pathways. nih.gov This could be applied to discover more sustainable and cost-effective methods for the synthesis of this compound and other deuterated compounds. protheragen.ai
Designing Novel Materials: Machine learning is increasingly used to predict the properties of new materials. youtube.commdpi.com By using the properties of this compound as an input, AI could help design novel derivatives with specific desired characteristics for various applications.
| AI/ML Application | Potential Impact on this compound Research |
| Predictive Metabolism | Rational design of deuterated drug candidates with improved pharmacokinetics. |
| Synthesis Planning | Discovery of more efficient and sustainable manufacturing processes. |
| Property Prediction | Accelerated design of novel derivatives for specific applications. |
Challenges in Scalable and Cost-Effective Synthesis of Highly Enriched Deuterated Compounds
Despite the significant potential of deuterated compounds, their widespread application is often hampered by challenges related to their synthesis on a large scale and in a cost-effective manner.
Key challenges include:
Achieving High Isotopic Purity: For many applications, particularly in pharmaceuticals, a high degree of isotopic enrichment is required (>98%). nih.govsimsonpharma.com Achieving this level of purity can be synthetically challenging and may require multiple deuteration steps or extensive purification. nih.gov
Separation of Isotopologues: Isotopic mixtures are often difficult to separate using standard purification techniques like chromatography. nih.gov This necessitates synthetic methods that are highly selective for the desired deuterated product.
Scalability of Synthetic Methods: Many laboratory-scale deuteration methods are not readily transferable to an industrial scale. nih.gov Developing robust and scalable processes is crucial for the commercial viability of deuterated compounds. nih.govresearchgate.net
Potential for Derivatization into Next-Generation Research Probes
The unique properties of deuterium make it an excellent label for use in advanced research probes. This compound can serve as a platform for the development of such probes through chemical derivatization.
A particularly promising area is Deuterium Metabolic Imaging (DMI) . cam.ac.uknih.gov This technique uses deuterated substrates to non-invasively image metabolic processes in vivo. cam.ac.uknih.govbohrium.com By derivatizing this compound into biologically active molecules, it may be possible to create novel probes for DMI to study specific metabolic pathways in health and disease. nih.gov
Furthermore, the nitrile group of this compound is a versatile functional handle that can be transformed into a variety of other functional groups, such as amines and carboxylic acids. nih.govnih.gov This allows for its incorporation into a wide range of molecular architectures, including those with fluorescent tags or affinity labels, to create multimodal research probes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
